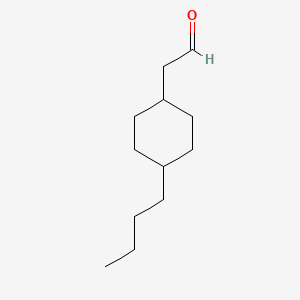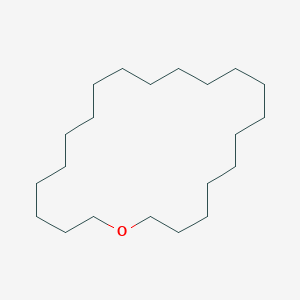
Oxacyclodocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacyclodocosane is a macrocyclic compound that belongs to the family of oxacycloalkanes These compounds are characterized by the presence of an oxygen atom within a large ring structure this compound, specifically, is a twenty-two-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxacyclodocosane typically involves the cyclization of long-chain diols or dihalides. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an ether linkage, resulting in the cyclization of the molecule to form the macrocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as distillation or chromatography would be necessary to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Oxacyclodocosane can undergo various chemical reactions, including:
Oxidation: The oxygen atom within the ring can participate in oxidation reactions, leading to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the oxygen can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Oxacyclodocosane has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying macrocyclic ring systems and their reactivity. It is also used in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore the use of this compound and its derivatives in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of oxacyclodocosane depends on its specific application. In drug delivery, for example, it can form inclusion complexes with drug molecules, enhancing their solubility and stability. The oxygen atom within the ring can interact with various molecular targets, facilitating the transport and release of the drug at the desired site of action.
Vergleich Mit ähnlichen Verbindungen
Oxacyclododecane: A twelve-membered ring containing one oxygen atom.
Oxacyclotetradecane: A fourteen-membered ring containing one oxygen atom.
Oxacyclooctadecane: An eighteen-membered ring containing one oxygen atom.
Comparison: Oxacyclodocosane is unique due to its larger ring size compared to other oxacycloalkanes. This larger ring size can influence its chemical reactivity and physical properties, making it suitable for specific applications that smaller rings may not be able to achieve. For example, the larger ring can accommodate larger guest molecules in drug delivery systems, providing enhanced stability and solubility.
Eigenschaften
CAS-Nummer |
3732-29-4 |
|---|---|
Molekularformel |
C21H42O |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
oxacyclodocosane |
InChI |
InChI=1S/C21H42O/c1-2-4-6-8-10-12-14-16-18-20-22-21-19-17-15-13-11-9-7-5-3-1/h1-21H2 |
InChI-Schlüssel |
CTABPIIZKNWLQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCOCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)

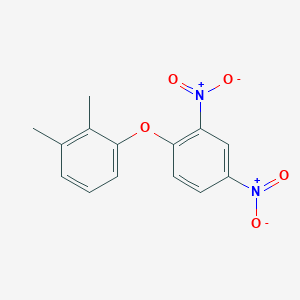
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
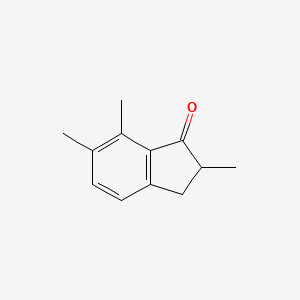

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
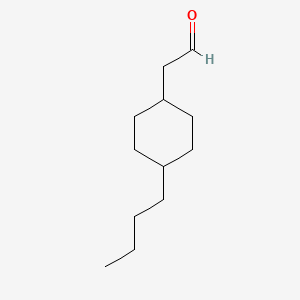
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
